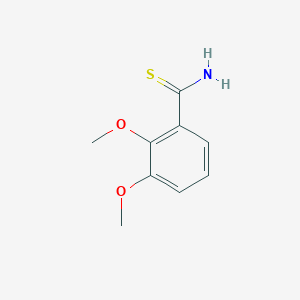

2,3-Dimethoxythiobenzamide

Vue d'ensemble

Description

Coordination Chemistry and Molecular Structure Analysis

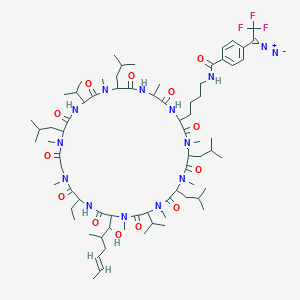

The study of coordination chemistry involving N-alkylbenzamide-2,3-dithiolates has led to the synthesis of various bidentate dithiolate ligands, such as N,N-diethyl-2,3-dimercaptobenzamide and its derivatives. These ligands have been used to form metallocene complexes with titanium and molybdenum fragments. The complexes, particularly those with the titanocene derivative, exhibit an envelope conformation and have been characterized by X-ray diffraction, revealing detailed crystallographic information. For instance, the molybdenum complex shows an almost planar Mo(μ-S)2C2 chelate ring, which is significant for understanding the molecular structure and potential reactivity of these complexes .

Chemical Reactions Analysis

The reactivity of these metallocene complexes has been explored through reactions with HCl/CHCl3 and NMe4Cl. The reaction with HCl/CHCl3 results in the liberation of the free ligand, while the reaction with NMe4Cl leads to an intramolecular dithiolate shift, forming a square-pyramidal chelate complex. This demonstrates the potential for dynamic behavior and reactivity of these complexes under different chemical conditions. The crystallographic details of the resulting complex further provide insight into the conformational changes that occur during these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these complexes are closely tied to their molecular structure. The air-sensitive nature of the ligands and the air-stable nature of the dinuclear titanocene complex suggest differences in reactivity and stability that are important for practical applications. The free activation energy for the flip around the S-S axis in the titanocene derivatives has been quantified, which is crucial for understanding the thermodynamics of these systems. The solubility and stability of these complexes are essential parameters for their potential use in further chemical applications or as models for more complex systems .

Structure-Activity Relationship Analysis

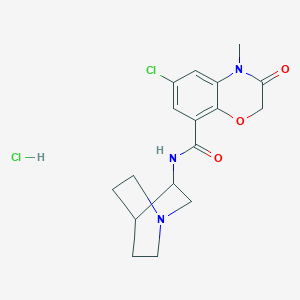

In a separate study, the structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs was investigated. These compounds, including a novel small molecule HIF-1 pathway inhibitor, have shown the ability to antagonize tumor growth in animal models of cancer. However, their poor water solubility indicates a need for further chemical modification to optimize their function and pharmacology. The study identified that a 3,4-dimethoxybenzenesulfonyl group and the presence of propan-2-amine significantly enhance the inhibitory effect on HIF-1 activated transcription. These findings are crucial for guiding future modifications to improve the pharmacological properties of these compounds as cancer therapeutics .

Applications De Recherche Scientifique

NRF2 Activation and Disease Treatment

Peripheral Blood Nuclear factor erythroid 2-related factor 2 (NRF2) is pivotal in cellular redox maintenance and is recognized as a therapeutic target in various human diseases. Compounds activating NRF2, like dimethyl fumarate, showcase therapeutic benefits in disease models, highlighting the importance of NRF2 manipulation in drug discovery. The review underscores the significance of NRF2 and its target genes in disease progression and advocates considering NRF2 activation as a potential biomarker in clinical trials (Neilson, Quinn, & Gray, 2020).

Chelation Therapy for Metal Poisoning

Monoisoamyl 2,3-dimercaptosuccinic acid, an analogue of meso 2,3-dimeraptosuccinic acid (DMSA), emerges as a promising chelating agent for treating chronic metal poisoning. Its lipophilic nature and efficacy against heavy metals like arsenic, lead, and mercury spotlight its potential as a future antidote for metal/metalloid poisoning. This review delves into the chemistry, pharmacology, and the expansive scope of Monoisoamyl DMSA in chelation therapy, also exploring adjunct therapies and advanced delivery methods like nano-MiADMSA for enhanced therapeutic efficacy (Flora, Jain, Panghal, & Patwa, 2022).

Metformin's Vascular Protective Effects

Metformin, a synthetic dimethyl biguanide, traditionally used for type 2 diabetes treatment, showcases extensive vascular protective actions. Its therapeutic efficacy is attributed to its antihyperglycaemic effects mediated via AMP kinase activation. The review discusses metformin's pharmacology and literature, asserting its direct protective action on the vascular endothelium, thus highlighting its potential beyond antihyperglycaemic drug classification (Triggle & Ding, 2017).

Anticancer Activity of Artemisinin-Derived Trioxanes

Trioxanes derived from antimalarial artemisinin, especially some trioxane dimers, exhibit selective and potent anticancer activity, even at low nanomolar concentrations. This literature review synthesizes information on these trioxanes, proposing their potential as anticancer drug candidates and calling for further development into therapeutic entities (Posner, D'Angelo, O’Neill, & Mercer, 2006).

Autoimmune Disease Treatment with Metformin

Metformin, a synthetic derivative of guanidine, showcases immune-modulatory features alongside its traditional role in type 2 diabetes management. It intervenes in key immunopathological mechanisms in systemic autoimmune diseases, suggesting its potential as a molecule for clinical trials involving immune-mediated diseases. This article reviews preclinical and clinical evidence of metformin's effect on the immune system and its relevance in treating autoimmune diseases (Ursini et al., 2018).

Propriétés

IUPAC Name |

2,3-dimethoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-11-7-5-3-4-6(9(10)13)8(7)12-2/h3-5H,1-2H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBGVGAHINKAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366202 | |

| Record name | 2,3-Dimethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxythiobenzamide | |

CAS RN |

145736-64-7 | |

| Record name | 2,3-Dimethoxythiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145736-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)